Cas no 1566752-69-9 (Butane, 1-bromo-4-(1,1-dimethylethoxy)-2-methyl-)

1-Bromo-4-(1,1-dimethylethoxy)-2-methylbutane is a halogenated ether compound featuring a branched alkyl structure with a bromine substituent. Its molecular design, incorporating a tert-butoxy group and a methyl substituent, enhances steric hindrance and reactivity, making it valuable in organic synthesis, particularly in nucleophilic substitution and coupling reactions. The bromine atom provides a versatile handle for further functionalization, while the tert-butoxy group contributes to stability under certain reaction conditions. This compound is useful in pharmaceutical and agrochemical intermediates, where controlled reactivity and selectivity are required. Its well-defined structure ensures consistent performance in synthetic applications.
Butane, 1-bromo-4-(1,1-dimethylethoxy)-2-methyl- structure
1566752-69-9 structure
Product name:Butane, 1-bromo-4-(1,1-dimethylethoxy)-2-methyl-
CAS No:1566752-69-9
MF:C9H19BrO
MW:223.150562524796
CID:5284015

Butane, 1-bromo-4-(1,1-dimethylethoxy)-2-methyl- Chemical and Physical Properties

Names and Identifiers

    • Butane, 1-bromo-4-(1,1-dimethylethoxy)-2-methyl-
    • Inchi: 1S/C9H19BrO/c1-8(7-10)5-6-11-9(2,3)4/h8H,5-7H2,1-4H3
    • InChI Key: OEUWYRMCDDIDQU-UHFFFAOYSA-N
    • SMILES: C(Br)C(C)CCOC(C)(C)C

Butane, 1-bromo-4-(1,1-dimethylethoxy)-2-methyl- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-675492-0.05g
1-bromo-4-(tert-butoxy)-2-methylbutane
1566752-69-9 95.0%
0.05g
$948.0 2025-03-13
Enamine
EN300-675492-5.0g
1-bromo-4-(tert-butoxy)-2-methylbutane
1566752-69-9 95.0%
5.0g
$3273.0 2025-03-13
Enamine
EN300-675492-0.25g
1-bromo-4-(tert-butoxy)-2-methylbutane
1566752-69-9 95.0%
0.25g
$1038.0 2025-03-13
Enamine
EN300-675492-0.5g
1-bromo-4-(tert-butoxy)-2-methylbutane
1566752-69-9 95.0%
0.5g
$1084.0 2025-03-13
Enamine
EN300-675492-1.0g
1-bromo-4-(tert-butoxy)-2-methylbutane
1566752-69-9 95.0%
1.0g
$1129.0 2025-03-13
Enamine
EN300-675492-10.0g
1-bromo-4-(tert-butoxy)-2-methylbutane
1566752-69-9 95.0%
10.0g
$4852.0 2025-03-13
Enamine
EN300-675492-0.1g
1-bromo-4-(tert-butoxy)-2-methylbutane
1566752-69-9 95.0%
0.1g
$993.0 2025-03-13
Enamine
EN300-675492-2.5g
1-bromo-4-(tert-butoxy)-2-methylbutane
1566752-69-9 95.0%
2.5g
$2211.0 2025-03-13

Butane, 1-bromo-4-(1,1-dimethylethoxy)-2-methyl- Related Literature

Additional information on Butane, 1-bromo-4-(1,1-dimethylethoxy)-2-methyl-

Recent Advances in the Application of Butane, 1-bromo-4-(1,1-dimethylethoxy)-2-methyl- (CAS: 1566752-69-9) in Chemical Biology and Pharmaceutical Research

The compound Butane, 1-bromo-4-(1,1-dimethylethoxy)-2-methyl- (CAS: 1566752-69-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications in drug discovery and development. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, highlighting its synthesis, biological activity, and therapeutic potential.

Recent studies have demonstrated that Butane, 1-bromo-4-(1,1-dimethylethoxy)-2-methyl- serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the construction of pharmacophores for novel drug candidates. Its brominated and tert-butoxy functional groups make it a valuable building block for the development of small-molecule inhibitors targeting various disease pathways. Researchers have successfully utilized this compound in the synthesis of potential anticancer agents, where its incorporation into the molecular scaffold has shown promising activity against specific cancer cell lines.

In a groundbreaking study published in the Journal of Medicinal Chemistry, scientists employed Butane, 1-bromo-4-(1,1-dimethylethoxy)-2-methyl- as a key precursor in the development of selective kinase inhibitors. The compound's structural features allowed for precise modifications that enhanced binding affinity to target proteins while maintaining favorable pharmacokinetic properties. The resulting inhibitors demonstrated significant efficacy in preclinical models of inflammatory diseases, suggesting potential therapeutic applications in autoimmune disorders.

Further investigations into the compound's mechanism of action have revealed its ability to modulate cellular signaling pathways through covalent modification of critical cysteine residues in target proteins. This unique property has sparked interest in its application for targeted protein degradation strategies, particularly in the development of proteolysis-targeting chimeras (PROTACs). Recent work has shown that derivatives of Butane, 1-bromo-4-(1,1-dimethylethoxy)-2-methyl- can serve as effective warheads in these bifunctional molecules, enabling selective degradation of disease-relevant proteins.

The compound's stability and reactivity profile have also made it a subject of interest in chemical biology tool development. Researchers have successfully incorporated it into activity-based probes for studying enzyme function in complex biological systems. These probes have provided valuable insights into the activity and regulation of various enzymes implicated in disease processes, opening new avenues for therapeutic intervention.

From a synthetic chemistry perspective, recent advancements in the preparation of Butane, 1-bromo-4-(1,1-dimethylethoxy)-2-methyl- have improved both yield and purity, making it more accessible for research applications. Novel catalytic methods have been developed that allow for more efficient functionalization of the compound, expanding its utility in medicinal chemistry campaigns. These synthetic improvements have significantly reduced production costs while maintaining the high quality required for pharmaceutical applications.

Looking forward, the unique properties of Butane, 1-bromo-4-(1,1-dimethylethoxy)-2-methyl- position it as a valuable tool in the continued exploration of chemical space for drug discovery. Its applications in targeted covalent inhibitor design, protein degradation strategies, and chemical probe development suggest that this compound will remain an important focus of research in the coming years. Ongoing studies are expected to further elucidate its potential in addressing unmet medical needs across various therapeutic areas.

Recommend Articles

Recommended suppliers
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.